

Application Notes and Protocols for Quantification of Soluble Tn Antigen using ELISA

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Compound of Interest

Compound Name: Tn Antigen

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Introduction

The **Tn antigen**, also known as Thomsen-nouveau antigen (GalNAc- α -O-Ser/Thr), is a truncated O-glycan that is overexpressed in a variety of carcinomas, including breast, colon, lung, and prostate cancers.[1][2] Its expression is often associated with cancer progression, metastasis, and a poor prognosis.[3] In healthy tissues, the **Tn antigen** is typically masked by further glycosylation, but in cancer cells, defects in the glycosylation machinery lead to its exposure and shedding into the circulation, making soluble **Tn antigen** a promising biomarker for cancer diagnosis, prognosis, and monitoring treatment response.[3]

These application notes provide a detailed protocol for the quantification of soluble **Tn antigen** in biological samples, such as serum, plasma, and cell culture supernatants, using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of the Assay

This sandwich ELISA is a quantitative immunoassay that utilizes a matched pair of monoclonal antibodies specific for the **Tn antigen**. A capture antibody, pre-coated onto the wells of a microplate, binds to the soluble **Tn antigen** present in the sample. A second, biotinylated detection antibody then binds to a different epitope on the captured **Tn antigen**. Following a

wash step, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate for HRP is added, and the resulting color development is proportional to the amount of soluble **Tn antigen** in the sample. The concentration of the **Tn antigen** is determined by comparing the optical density of the samples to a standard curve generated with known concentrations of a synthetic **Tn antigen** standard.

Data Presentation

Representative Standard Curve

The following table represents a typical standard curve generated for the soluble **Tn antigen** ELISA. Please note that this data is for illustrative purposes and an actual standard curve must be generated for each assay.

Standard Concentration (ng/mL)	Optical Density (450 nm)
10	2.150
5	1.625
2.5	1.050
1.25	0.600
0.625	0.350
0.312	0.200
0.156	0.125
0 (Blank)	0.050

Assay Performance Characteristics (Illustrative)

Parameter	Value
Assay Range	0.156 - 10 ng/mL
Sensitivity (LOD)	< 0.1 ng/mL
Specificity	High specificity for GalNAc- α -O-Ser/Thr. Minimal cross-reactivity with related glycans.
Intra-Assay Precision (CV%)	< 10%
Inter-Assay Precision (CV%)	< 15%

Experimental Protocols

Materials and Reagents

- 96-well high-binding polystyrene microplate
- Capture Antibody (Anti-Tn monoclonal antibody)
- Detection Antibody (Biotinylated anti-Tn monoclonal antibody)
- Recombinant or synthetic **Tn antigen** standard (e.g., a synthetic glycopeptide with a GalNAc- α -O-Ser/Thr motif)[\[4\]](#)
- Streptavidin-HRP conjugate
- TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
- Stop Solution (e.g., 2 N H₂SO₄)
- Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate Buffer, pH 9.6)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)
- Sample/Standard Diluent (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

- Plate reader capable of measuring absorbance at 450 nm

Sample Preparation

- Serum: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 1000 x g for 15 minutes. Collect the serum and store at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
- Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the plasma and store at -80°C.
- Cell Culture Supernatant: Centrifuge cell culture media at 1500 rpm for 10 minutes to remove cells and debris. Collect the supernatant and store at -80°C.

Preparation of Tn Antigen Standards

A synthetic glycopeptide containing the **Tn antigen** (GalNAc- α -O-Ser/Thr) is recommended as the standard.[\[4\]](#)

- Reconstitution: Reconstitute the lyophilized synthetic **Tn antigen** standard in the Sample/Standard Diluent to a stock concentration of 100 ng/mL. Mix gently and allow it to sit for 10-15 minutes to ensure complete dissolution.
- Serial Dilution: Prepare a series of standards by performing a 2-fold serial dilution of the 10 ng/mL stock solution in Sample/Standard Diluent. This will generate standards with concentrations of 10, 5, 2.5, 1.25, 0.625, 0.312, and 0.156 ng/mL. Use the Sample/Standard Diluent as the zero standard (0 ng/mL).

ELISA Protocol

- Plate Coating:
 - Dilute the capture antibody to a working concentration of 1-10 μ g/mL in Coating Buffer.
 - Add 100 μ L of the diluted capture antibody to each well of the 96-well microplate.
 - Seal the plate and incubate overnight at 4°C.

- Washing:
 - Aspirate the coating solution from each well.
 - Wash the plate three times with 300 μ L of Wash Buffer per well. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any remaining buffer.
- Blocking:
 - Add 200 μ L of Blocking Buffer to each well.
 - Seal the plate and incubate for 1-2 hours at room temperature.
- Washing:
 - Repeat the washing step as described in step 2.
- Incubation with Standards and Samples:
 - Add 100 μ L of the prepared standards and samples to the appropriate wells. It is recommended to run all standards and samples in duplicate.
 - Seal the plate and incubate for 2 hours at room temperature.
- Washing:
 - Repeat the washing step as described in step 2.
- Incubation with Detection Antibody:
 - Dilute the biotinylated detection antibody to its optimal working concentration in Sample/Standard Diluent.
 - Add 100 μ L of the diluted detection antibody to each well.
 - Seal the plate and incubate for 1 hour at room temperature.
- Washing:

- Repeat the washing step as described in step 2, but increase the number of washes to five.
- Incubation with Streptavidin-HRP:
 - Dilute the Streptavidin-HRP conjugate to its optimal working concentration in Sample/Standard Diluent.
 - Add 100 μ L of the diluted Streptavidin-HRP to each well.
 - Seal the plate and incubate for 30 minutes at room temperature in the dark.
- Washing:
 - Repeat the washing step as described in step 8.
- Substrate Development:
 - Add 100 μ L of TMB Substrate Solution to each well.
 - Incubate for 15-30 minutes at room temperature in the dark. Monitor the color development.
- Stopping the Reaction:
 - Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.
- Data Acquisition:
 - Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Data Analysis

- Calculate the average absorbance for each set of duplicate standards and samples.
- Subtract the average zero standard optical density from all other standard and sample absorbances.

- Plot the standard curve with the mean absorbance for each standard concentration on the y-axis and the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
- Determine the concentration of soluble **Tn antigen** in the samples by interpolating their mean absorbance values from the standard curve.
- Multiply the calculated concentration by the dilution factor if the samples were diluted.

Visualizations



Caption: Workflow for the soluble **Tn antigen** sandwich ELISA.



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Caption: Pathway of **Tn antigen** expression in cancer.

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